molecular formula C15H21N3O4S B2792841 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1252843-68-7

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2792841
CAS No.: 1252843-68-7
M. Wt: 339.41
InChI Key: GZGHLNOBBZGJMB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 2-methoxyethyl group, enhancing hydrophilicity compared to alkyl or aryl substituents.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-4-7-17-14(20)13-11(5-9-23-13)18(15(17)21)10-12(19)16-6-8-22-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGHLNOBBZGJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable guanidine precursor.

  • Attachment of Butyl Group: The introduction of the butyl group is generally achieved through an alkylation reaction.

  • Addition of Methoxyethyl and Acetamide Groups: The final steps involve the incorporation of the methoxyethyl and acetamide functional groups via nucleophilic substitution and acylation reactions respectively.

Industrial Production Methods On an industrial scale, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, employing high-pressure reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfone or sulfoxide derivatives.

  • Reduction: Reduction can occur at the pyrimidinone moiety, resulting in various reduced intermediates.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the acetamide and methoxyethyl groups.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are commonly used.

  • Reduction: Metal hydrides such as sodium borohydride (NaBH4) are typical.

  • Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

  • Oxidation Products: Sulfones or sulfoxides.

  • Reduction Products: Reduced pyrimidinone derivatives.

  • Substitution Products: Varied, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can serve as a precursor for synthesizing more complex molecules due to its reactive functional groups. Biology: In biological studies, it might be used for investigating enzyme-substrate interactions given its unique structure. Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development, especially as enzyme inhibitors. Industry: Potential applications in developing specialty chemicals and materials due to its diverse reactivity profile

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a member of the thieno[3,2-d]pyrimidine class of compounds. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, with a molecular weight of 387.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC19H21N3O4SC_{19}H_{21}N_{3}O_{4}S
Molecular Weight387.5 g/mol
IUPAC NameThis compound
InChI KeyQZDBGYMVSBDCBI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The specific compound has been studied for its potential as an anticancer agent , antimicrobial agent , and enzyme inhibitor .

The mechanism of action primarily involves the compound's ability to inhibit specific protein kinases that are often overactive in cancer cells. By blocking these kinases, the compound can disrupt cell proliferation and induce apoptosis in malignant cells. Additionally, it may interact with other molecular targets involved in various signaling pathways critical for cellular survival and growth.

Case Studies and Research Findings

  • Anticancer Activity
    A study published by Walid Fayad (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines .
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The compound demonstrated IC50 values in the micromolar range across these cell lines.
  • Antimicrobial Properties
    Preliminary studies suggest that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro assays showed significant inhibition zones when tested against pathogens like Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for various bacterial strains.

Comparative Analysis with Similar Compounds

The unique structural features of this compound enhance its lipophilicity and receptor binding characteristics compared to other thieno[3,2-d]pyrimidines.

Compound NameBiological ActivityStructural Features
5-Methylthieno[3,2-d]pyrimidineAntimicrobialMethyl substitution on thiophene
6-Chlorothieno[3,2-d]pyrimidineAnticancerChlorine substitution
4-Aminothieno[3,2-d]pyrimidineEnzyme inhibitionAmino group addition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Synthesis Method Key Properties Reference
Target Compound : 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide Thieno[3,2-d]pyrimidine - 3-Butyl
- 2,4-Dioxo
- N-(2-methoxyethyl)acetamide
Not explicitly described; likely involves functionalization of thienopyrimidine core Enhanced solubility due to 2-methoxyethyl group; high melting point (inferred)
Compound 5 (): 2-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide Pyrimidine - 2,4-Dioxo
- N,N-bis(2-hydroxyethyl)acetamide
Nucleophilic substitution (81% yield) High hydrophilicity; Rf = 0.4 (15% MeOH/DCM)
Compound 1a (): Pyrrolo[3,4-c]pyridine derivative Pyrrolo[3,4-c]pyridine - Aryl groups
- N-arylacetamide
Thioacetamide + N-arylmaleimide in 1,4-dioxane (50°C, 12–15 h) Lipophilic due to aryl substituents; potential for π-π interactions
Compound (): 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine - 4,6-Dimethyl
- Thioether linkage to acetamide
2-thio-pyrimidine + 2-chloro-N-(5-methylpyridin-2-yl)acetamide Sulfur enhances lipophilicity; crystalline structure confirmed by X-ray
Example 83 (): Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Pyrazolo[3,4-d]pyrimidine - Fluorine substituents
- Chromenone moiety
Suzuki coupling (19% yield) High melting point (302–304°C); designed for kinase inhibition

Key Observations:

Core Structure Diversity: The target compound’s thienopyrimidine core differs from pyrimidine (), pyrrolopyridine (), and pyrazolopyrimidine () systems.

Substituent Effects :

  • The 2-methoxyethyl group in the target compound balances hydrophilicity and membrane permeability, unlike the highly polar bis-hydroxyethyl group in or lipophilic aryl groups in .
  • Thioether linkages () increase lipophilicity compared to the target’s oxygen-based acetamide, possibly affecting metabolic stability .

Synthetic Accessibility: High-yield syntheses (e.g., 81% in ) contrast with lower yields in complex hybrids (e.g., 19% in ).

Physicochemical Properties: Melting points vary significantly: fluorine-containing chromenone derivatives () exhibit high MPs (>300°C) due to rigid aromatic stacking, whereas the target compound’s MP is inferred to be lower due to flexible side chains .

Research Findings and Implications

  • Solubility vs. Bioavailability : The 2-methoxyethyl group may improve aqueous solubility over aryl-substituted analogs (), critical for oral absorption .
  • Synthetic Challenges: Functionalizing the thienopyrimidine core likely requires regioselective reactions, contrasting with straightforward pyrimidine substitutions () .

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